molecular formula C15H17IN2O4 B15149833 (1R,2S)-2-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

(1R,2S)-2-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B15149833
M. Wt: 416.21 g/mol
InChI Key: NUZHYVZCXLMOGD-VHSXEESVSA-N
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Description

(1R,2S)-2-{[(2-iodophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, an iodophenyl group, and a formohydrazido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-{[(2-iodophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction using iodobenzene and a suitable catalyst.

    Attachment of the Formohydrazido Group: The formohydrazido group is attached through a condensation reaction between formohydrazide and the cyclohexane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-{[(2-iodophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-{[(2-iodophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2S)-2-{[(2-iodophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-{[(2-bromophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid
  • (1R,2S)-2-{[(2-chlorophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid
  • (1R,2S)-2-{[(2-fluorophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid

Uniqueness

The uniqueness of (1R,2S)-2-{[(2-iodophenyl)formohydrazido]carbonyl}cyclohexane-1-carboxylic acid lies in its iodophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its brominated, chlorinated, or fluorinated analogs.

Properties

Molecular Formula

C15H17IN2O4

Molecular Weight

416.21 g/mol

IUPAC Name

(1R,2S)-2-[[(2-iodobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H17IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h3-4,7-10H,1-2,5-6H2,(H,17,19)(H,18,20)(H,21,22)/t9-,10+/m0/s1

InChI Key

NUZHYVZCXLMOGD-VHSXEESVSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O

Origin of Product

United States

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